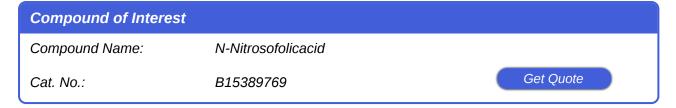


# Application Note: Analysis of N-Nitrosofolic Acid in Dietary Supplements

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

N-Nitrosofolic acid is a nitrosamine impurity of folic acid, a common ingredient in dietary supplements. Due to the potential carcinogenic nature of nitrosamines, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for their control in pharmaceutical products.[1][2][3][4] These concerns extend to dietary supplements, particularly those containing folic acid, where the formation of N-Nitrosofolic acid can occur.

The analysis of N-Nitrosofolic acid in supplements presents a significant challenge due to the complexity of sample matrices.[5][6] Supplements often contain a wide array of vitamins, minerals, herbal extracts, and other excipients which can interfere with the accurate quantification of trace-level impurities.[5][6] Consequently, a highly selective and sensitive analytical method is required to ensure product quality and consumer safety.

This application note details a robust sample preparation and LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method for the determination of N-Nitrosofolic acid in various supplement formulations.[5][6]

## **Sample Preparation Protocol**

## Methodological & Application





A reliable method for the extraction of N-Nitrosofolic acid from complex supplement matrices has been developed and validated.[5][6] The following protocol is based on a validated LC-MS/MS method for the analysis of N-Nitrosofolic acid in folic acid and multivitamin supplements.[5][6]

#### Materials:

- 0.1% Ammonia solution in water
- Methanol (MeOH), LC-MS grade
- N-Nitrosofolic acid-d4 (Isotope-labeled internal standard)
- · Sample of dietary supplement
- Vortex mixer
- Centrifuge
- Syringe filters (0.45 μm)
- Autosampler vials

#### Procedure:

- Sample Weighing: Accurately weigh a portion of the ground supplement equivalent to a single dosage unit into a centrifuge tube.
- Extraction Solvent Preparation: Prepare an extraction solvent of 0.1% ammonia solution and methanol in a 9:1 (v/v) ratio. Fortify this solvent with N-Nitrosofolic acid-d4 to a final concentration of 5 ng/mL to serve as an internal standard.[5][6]
- Extraction: Add a known volume of the extraction solvent to the centrifuge tube containing the sample.
- Vortexing: Vortex the mixture thoroughly for a minimum of 1 minute to ensure complete dissolution and extraction of the analyte.



- Centrifugation: Centrifuge the sample at a sufficient speed and duration to achieve a clear separation of the supernatant from the solid matrix.
- Filtration: Filter the supernatant through a 0.45 μm syringe filter to remove any remaining particulate matter.
- Sample Dilution (if necessary): If high concentrations of N-Nitrosofolic acid are expected, dilute the filtered extract with the extraction solvent to bring the analyte concentration within the calibration range of the instrument.
- Transfer: Transfer the final filtered extract into an autosampler vial for LC-MS/MS analysis.

# Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The quantitative analysis is performed using a highly selective and sensitive LC-MS/MS method operating in Multiple Reaction Monitoring (MRM) mode with negative ionization.[5][6]

#### LC Parameters:

Parameter	Value
Column	C18 stationary phase (specific dimensions as per laboratory setup)
Mobile Phase A	0.1% Formic acid in deionized water[5][6]
Mobile Phase B	Methanol[5][6]
Gradient	Optimized for the separation of N-Nitrosofolic acid from matrix components
Flow Rate	Appropriate for the column dimensions
Injection Volume	5-20 μL
Column Temperature	Controlled (e.g., 40 °C)

#### MS/MS Parameters:



Parameter	Value
Ionization Mode	Negative Electrospray Ionization (ESI-)
Monitoring Mode	Multiple Reaction Monitoring (MRM)
MRM Transitions	Specific precursor-to-product ion transitions for N-Nitrosofolic acid and N-Nitrosofolic acid-d4

## **Quantitative Data Summary**

The following table summarizes the performance characteristics of the described analytical method for the determination of N-Nitrosofolic acid in dietary supplements, with values reported relative to the folic acid content.[5][6]

Parameter	Result
Linearity (R²)	> 0.995[5][6]
Accuracy (Recovery)	83-110%[5][6]
Precision (RSD)	< 3%[5][6]
Limit of Detection (LOD)	4 μg/g[5][6]
Limit of Quantification (LOQ)	10 μg/g[5][6]

## **Experimental Workflow**

The following diagram illustrates the key steps in the sample preparation and analysis workflow for N-Nitrosofolic acid in supplements.





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Caption: Workflow for N-Nitrosofolic acid analysis.

## **Summary**

The described sample preparation protocol and LC-MS/MS method provide a reliable and sensitive approach for the quantification of N-Nitrosofolic acid in complex dietary supplement matrices. The method has been validated for its linearity, accuracy, and precision, demonstrating its suitability for quality control and regulatory compliance purposes. The use of an isotope-labeled internal standard ensures accurate quantification by compensating for matrix effects and variations in instrument response. This application note serves as a valuable resource for researchers, scientists, and drug development professionals involved in the safety and quality assessment of dietary supplements containing folic acid.

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